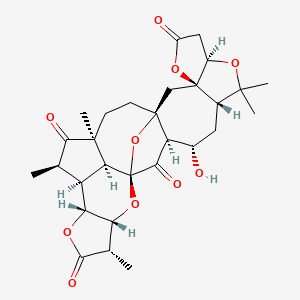

HenridilactoneD

Beschreibung

Lactones, cyclic esters derived from hydroxy acids, are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Henridilactone D likely shares these characteristics, but its unique structural features (e.g., substituents, ring size, or stereochemistry) may differentiate it from other lactones or related heterocyclic compounds .

Eigenschaften

Molekularformel |

C29H36O10 |

|---|---|

Molekulargewicht |

544.6 g/mol |

IUPAC-Name |

(1S,3R,7R,10S,12S,13R,15S,17R,18S,21R,22S,23R,25S,29S)-12-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone |

InChI |

InChI=1S/C29H36O10/c1-11-17-20-19(12(2)24(34)35-20)38-29-21(17)26(5,22(11)32)6-7-27(39-29)10-28-14(8-13(30)18(27)23(29)33)25(3,4)36-15(28)9-16(31)37-28/h11-15,17-21,30H,6-10H2,1-5H3/t11-,12+,13+,14+,15-,17-,18+,19-,20-,21+,26+,27+,28-,29+/m1/s1 |

InChI-Schlüssel |

CWFGQJNQESAHDH-LPXHANSTSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)C)O[C@@]45[C@@H]2[C@@](C1=O)(CC[C@]6(O4)C[C@@]78[C@@H](C[C@@H]([C@H]6C5=O)O)C(O[C@@H]7CC(=O)O8)(C)C)C |

Kanonische SMILES |

CC1C2C3C(C(C(=O)O3)C)OC45C2C(C1=O)(CCC6(O4)CC78C(CC(C6C5=O)O)C(OC7CC(=O)O8)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of HenridilactoneD involves multiple steps, including the isolation of precursor compounds from Schisandra henryi and subsequent chemical modifications. The synthetic routes typically involve oxidation and cyclization reactions under controlled conditions to achieve the desired structure .

Industrial Production Methods: Industrial production of HenridilactoneD is still in the research phase, with efforts focused on optimizing extraction and purification processes from natural sources. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: HenridilactoneD undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of HenridilactoneD, which can be further studied for their biological activities .

Wissenschaftliche Forschungsanwendungen

HenridilactoneD has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex triterpenoid structures and their synthetic pathways.

Biology: Investigated for its potential anti-HIV and anticancer properties.

Medicine: Explored for its therapeutic potential in treating viral infections and cancer.

Wirkmechanismus

The mechanism of action of HenridilactoneD involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in viral replication and cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that HenridilactoneD may inhibit key enzymes involved in these processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

describes a fluorinated pyrazole-carboxylic acid derivative (CAS 1204298-65-6) and lists its similarity scores (0.54–0.97) to other compounds.

Key Comparison Criteria

Structural Features: Henridilactone D is presumed to have a lactone ring, while analogs in feature pyrazole rings with fluorinated substituents.

Synthetic Accessibility :

- The preparation of CAS 1204298-65-6 involves BF3-mediated reactions and hydrolysis, yielding an 85:15 mixture of isomers. Henridilactone D’s synthesis might require similar stereoselective methods, but lactones often employ ring-closing metathesis or acid-catalyzed cyclization .

Biological Activity :

- Fluorinated pyrazoles in may exhibit anti-inflammatory or enzyme-inhibitory properties. Lactones like Henridilactone D are frequently explored for antimicrobial or cytotoxic effects, though activity depends on substituents and ring size.

Stability and Storage :

- Fluorinated analogs in require standard storage (room temperature, inert atmosphere). Lactones, particularly small-ring variants (e.g., β-propiolactone), are prone to hydrolysis, suggesting Henridilactone D may need similar stabilization strategies .

Table 1: Comparison of Henridilactone D and Analogous Compounds

| Parameter | Henridilactone D (Hypothetical) | CAS 1204298-65-6 | Similar Compound (Score: 0.97) |

|---|---|---|---|

| Core Structure | Lactone ring | Pyrazole-carboxylic acid | Pyrazole derivative |

| Functional Groups | Ester, hydroxyl (assumed) | -CF2, -CO2H, -CH3 | -CF3, -CO2CH3 |

| Molecular Weight | ~200–250 g/mol (estimated) | 176.12 g/mol | ~190–210 g/mol (estimated) |

| Bioactivity | Antimicrobial (assumed) | Anti-inflammatory (potential) | Enzyme inhibition (potential) |

| Synthesis Challenge | Stereoselective cyclization | Isomeric mixture (85:15) | High-purity fluorination |

Research Findings and Limitations

- Similarity Scores: highlights compounds with structural similarity scores up to 0.97, suggesting minor substituent changes (e.g., -CF2 vs. -CF3) significantly alter properties. Henridilactone D’s activity could vary similarly with small structural tweaks .

- Gaps in Data: No direct studies on Henridilactone D were found in the provided evidence. Comparisons rely on extrapolation from lactone chemistry and fluorinated heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.